Methyl 4-amino-3,3-dimethylpentanoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

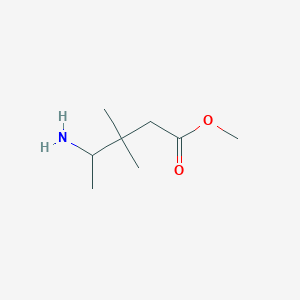

Methyl 4-amino-3,3-dimethylpentanoate is a chemical compound with the molecular formula C8H17NO2 It is a derivative of pentanoic acid and features an amino group and two methyl groups on the pentanoate backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-amino-3,3-dimethylpentanoate typically involves the esterification of 4-amino-3,3-dimethylpentanoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration are crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-amino-3,3-dimethylpentanoate can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso compounds.

Reduction: The ester group can be reduced to form the corresponding alcohol.

Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

Oxidation: Nitro or nitroso derivatives.

Reduction: Alcohol derivatives.

Substitution: Various substituted amines or amides.

Scientific Research Applications

Methyl 4-amino-3,3-dimethylpentanoate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in the study of enzyme-substrate interactions and metabolic pathways.

Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 4-amino-3,3-dimethylpentanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds or ionic interactions with active sites, while the ester group can undergo hydrolysis to release the active acid form. These interactions can modulate biological pathways and lead to various physiological effects.

Comparison with Similar Compounds

Similar Compounds

Methyl pentanoate: A simpler ester with a similar backbone but lacking the amino and additional methyl groups.

Methyl 3,4-dimethylpentanoate: Similar structure but with different positioning of the methyl groups.

Methyl 4-amino-3,4-dimethylpentanoate: A closely related compound with slight structural variations.

Uniqueness

Methyl 4-amino-3,3-dimethylpentanoate is unique due to the presence of both an amino group and two methyl groups on the pentanoate backbone. This unique structure imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research applications.

Biological Activity

Methyl 4-amino-3,3-dimethylpentanoate, also known as a derivative of β-amino acids, has garnered attention in various biological studies due to its potential therapeutic applications. This article aims to provide a comprehensive overview of the biological activity of this compound, highlighting its mechanisms of action, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the following structural formula:

- IUPAC Name : methyl (3S)-3-amino-4,4-dimethylpentanoate hydrochloride

- Molecular Formula : C8H17NO2

- Molecular Weight : 159.23 g/mol

The compound features a branched alkyl chain and an amino group, which are crucial for its biological interactions.

Research indicates that this compound may act through several mechanisms:

- Enzyme Inhibition : It has been studied as a potential inhibitor of certain enzymes involved in metabolic pathways. For instance, it may inhibit betaine-homocysteine methyltransferase (BHMT), an enzyme critical for homocysteine remethylation in the liver .

- Modulation of Signaling Pathways : The compound has shown potential in modulating signaling pathways related to cell proliferation and survival, particularly in cancer cells. It may enhance the activity of protein tyrosine phosphatases like SHP1, which are involved in tumor suppression .

Antitumor Activity

Studies have demonstrated that this compound exhibits significant antitumor properties:

- Cell Line Studies : In vitro experiments revealed that the compound can inhibit the proliferation of various cancer cell lines with IC50 values ranging from 1.65 to 5.51 μM .

- Mechanistic Insights : The activation of SHP1 by this compound leads to dephosphorylation of key signaling proteins such as STAT3 and ERK, resulting in decreased cancer cell survival and proliferation .

Neuroprotective Effects

Emerging evidence suggests that this compound may possess neuroprotective properties:

- CNS Penetration : The compound has been shown to penetrate the blood-brain barrier effectively, which is crucial for treating central nervous system disorders .

- Anti-inflammatory Activity : Its ability to inhibit inflammation-related pathways positions it as a candidate for treating neurodegenerative diseases .

Table 1: Biological Activity Summary

Properties

Molecular Formula |

C8H17NO2 |

|---|---|

Molecular Weight |

159.23 g/mol |

IUPAC Name |

methyl 4-amino-3,3-dimethylpentanoate |

InChI |

InChI=1S/C8H17NO2/c1-6(9)8(2,3)5-7(10)11-4/h6H,5,9H2,1-4H3 |

InChI Key |

RJUMDTIMRYXFQH-UHFFFAOYSA-N |

Canonical SMILES |

CC(C(C)(C)CC(=O)OC)N |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.